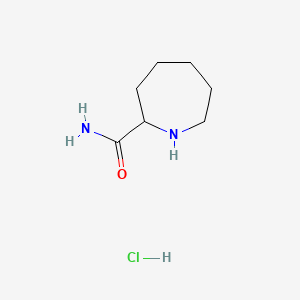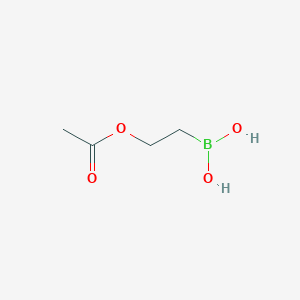
(2-Acetoxyethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-acetoxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetoxyethyl)boronic acid typically involves the reaction of an appropriate boronic ester with a 2-acetoxyethyl halide under controlled conditions. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate, at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale reactions using similar principles as laboratory synthesis but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Acetoxyethyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for Suzuki-Miyaura coupling, bases like potassium acetate, and oxidizing agents for conversion to borates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield boronic esters .
Applications De Recherche Scientifique
(2-Acetoxyethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and sensors.
Mécanisme D'action
The mechanism of action of (2-Acetoxyethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic processes, such as the Suzuki-Miyaura coupling, where it participates in transmetalation with palladium complexes . The compound’s interaction with molecular targets and pathways is primarily through its boronic acid group, which can coordinate with Lewis bases and participate in electron transfer reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(2-Acetoxyethyl)boronic acid is unique due to its 2-acetoxyethyl group, which imparts distinct reactivity and solubility properties compared to other boronic acids. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C4H9BO4 |
|---|---|
Poids moléculaire |
131.93 g/mol |
Nom IUPAC |
2-acetyloxyethylboronic acid |
InChI |
InChI=1S/C4H9BO4/c1-4(6)9-3-2-5(7)8/h7-8H,2-3H2,1H3 |
Clé InChI |
LMHBCDBVUSJLPF-UHFFFAOYSA-N |
SMILES canonique |
B(CCOC(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


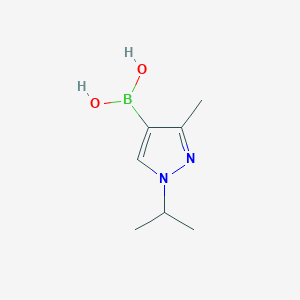
![tert-butyl N-[(3-hydroxypyridin-4-yl)methyl]carbamate](/img/structure/B13454079.png)

![{5-Ethyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13454089.png)
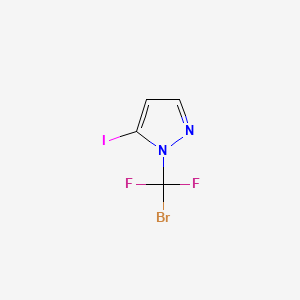

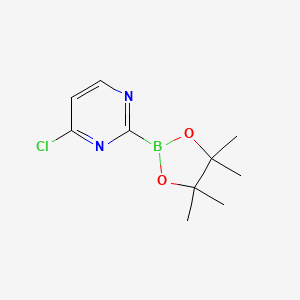
![1,1-dioxo-4H-1lambda6-pyrido[2,3-e][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B13454116.png)
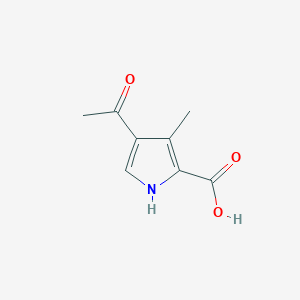
![6-(Bromomethyl)-1-oxaspiro[3.3]heptane](/img/structure/B13454124.png)
![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)


